![molecular formula C22H25N3O4S B2426552 Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate CAS No. 422533-58-2](/img/structure/B2426552.png)
Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They are used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Molecular Structure Analysis
Quinazoline is a light yellow crystalline solid, also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The specific molecular structure of Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate was not found in the search results.Chemical Reactions Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific chemical reactions involving Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate were not found in the search results.Scientific Research Applications
- Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate has been investigated for its anticancer properties. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound can serve as a precursor for synthesizing multifunctionalized thiophenes. For instance, it can be transformed into 1,1,6,6-tetrakis(ethylthio)-2,5-bis(trifluoromethyl)hexa-1,5-dien-3-yne, which exhibits interesting properties. Researchers have reported this approach, highlighting its synthetic versatility and potential applications .
- Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate derivatives have been explored as latent curing agents for epoxy resins. These derivatives remain inactive at room temperature but become active during curing processes. They enhance epoxy resin performance, such as mechanical properties and thermal stability .
Anticancer Activity
Multifunctionalized Thiophenes
Latent Curing Agents for Epoxy Resins
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long-acting sedatives, bronchodilators, and cholertic agents .
Mode of Action
Quinazolinone derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazolinone derivatives have been found to influence a variety of biochemical pathways, leading to a broad spectrum of pharmacological activities .
Result of Action
Quinazolinone derivatives have been found to exhibit a wide range of pharmacological activities, indicating that they likely have significant molecular and cellular effects .
Future Directions
Quinazoline derivatives have shown promising biological activities, making them a significant area of research in medicinal chemistry . Future research could focus on exploring the biological activities of Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate and other quinazoline derivatives, as well as developing new synthesis methods.
properties
IUPAC Name |
ethyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-29-20(26)14-30-22-24-17-8-6-5-7-16(17)21(25-22)23-12-11-15-9-10-18(27-2)19(13-15)28-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKUNPPIIQVPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.